[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine
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Overview
Description
[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine can be achieved through various synthetic routes. One common method involves the condensation reaction of a thioamide with an α-haloketone. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction can be carried out in solvents like ethanol or methanol to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its thiazole ring is known to interact with various biological targets, making it a valuable tool in biochemical assays.
Medicine
In medicine, derivatives of this compound have shown potential as therapeutic agents. They can be explored for their antimicrobial, anti-inflammatory, and anticancer properties. The methoxyphenyl group can enhance the compound’s bioavailability and target specificity.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
Uniqueness
Compared to similar compounds, [4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine stands out due to its unique combination of a thiazole ring and a methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness.
Properties
IUPAC Name |
[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-14-9-4-2-3-8(5-9)10-7-15-11(6-12)13-10/h2-5,7H,6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPDTPGYFSLJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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